molecular formula C13H16N2O2 B5708613 4-[(cyclopentylcarbonyl)amino]benzamide

4-[(cyclopentylcarbonyl)amino]benzamide

Cat. No.: B5708613
M. Wt: 232.28 g/mol
InChI Key: FDCZUHJLJAUYEA-UHFFFAOYSA-N
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Description

4-[(Cyclopentylcarbonyl)amino]benzamide is a benzamide derivative characterized by a cyclopentylcarbonyl group attached to the amino moiety of the benzamide core. The compound can be synthesized via amidation reactions between 4-aminobenzamide and cyclopentylcarbonyl chloride, analogous to methods described for related benzamide derivatives .

Properties

IUPAC Name

4-(cyclopentanecarbonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c14-12(16)9-5-7-11(8-6-9)15-13(17)10-3-1-2-4-10/h5-8,10H,1-4H2,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCZUHJLJAUYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202273
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(cyclopentylcarbonyl)amino]benzamide typically involves the reaction of 4-aminobenzamide with cyclopentanecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-aminobenzamide+cyclopentanecarbonyl chloride4-[(cyclopentylcarbonyl)amino]benzamide+HCl\text{4-aminobenzamide} + \text{cyclopentanecarbonyl chloride} \rightarrow \text{4-[(cyclopentylcarbonyl)amino]benzamide} + \text{HCl} 4-aminobenzamide+cyclopentanecarbonyl chloride→4-[(cyclopentylcarbonyl)amino]benzamide+HCl

Industrial Production Methods

Industrial production methods for 4-[(cyclopentylcarbonyl)amino]benzamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopentylcarbonyl)amino]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The amide group can participate in substitution reactions, where the cyclopentylcarbonyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like acyl chlorides or anhydrides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

4-[(Cyclopentylcarbonyl)amino]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(cyclopentylcarbonyl)amino]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. By inhibiting PARP, the compound can induce cell death in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Key Structural and Functional Differences:

  • Steric Effects: The diphenylacetyl group in 4-[(diphenylacetyl)amino]benzamide introduces significant steric hindrance, which may limit binding to compact enzymatic active sites compared to the smaller cyclopentyl group .
  • Electronic Effects: The electron-withdrawing cyanoacetyl group in 4-[(cyanoacetyl)amino]benzamide increases electrophilicity, favoring nucleophilic reactions, whereas the cyclopentylcarbonyl group is less reactive .

Research Findings from Analogous Compounds

Toxicity and Solubility Challenges

  • Toxicity Data Conflicts: Some analogs, such as 4-[Methyl(methylsulfonyl)amino]benzamide, show discrepancies in toxicity profiles, underscoring the need for rigorous empirical testing of the cyclopentylcarbonyl variant .
  • Solubility Limitations : High lipophilicity in cyclopentyl-containing compounds may necessitate formulation strategies (e.g., prodrugs) to improve bioavailability .

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